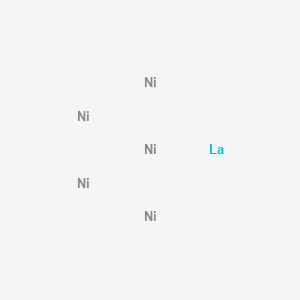
镧镍 (1:5)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Lanthanum-nickel alloy (LaNi5) is used as a catalyst for the synthesis of multi-walled carbon nanotubes (MWNTs) by chemical vapor deposition (CVD). It can also be used for hydrogen storage applications . It acts as a superconducting intermetallic phase in lanthanum nickel boro-nitride .
Synthesis Analysis
Lanthanum-Promoted Nickel-Based Catalysts are used for the Dry Reforming of Methane at Low Temperatures . The precursors were prepared by co-precipitation and the oxide phases were obtained by calcining these precursors at 450°C/6 h .Molecular Structure Analysis
The XRD diagrams of the calcined samples show the formation of mixed oxide phases with a periclase-like structure . The molecular formula of Lanthanum, compd. with nickel (1:5) is LaNi5 .Chemical Reactions Analysis
Lanthanum-Promoted Nickel-Based Catalysts are used for the Dry Reforming of Methane at Low Temperatures . The catalysts, reduced at 650°C, were tested in this reaction as a function of operating time at 650°C .Physical And Chemical Properties Analysis
Lanthanum is found in ‘rare earth’ minerals, principally monazite (25% lanthanum) and bastnaesite (38% lanthanum) . The molecular weight of Lanthanum, compd. with nickel (1:5) is 432.37 g/mol.科学研究应用
储氢研究
镧镍被称为吸氢和形成氢化物的金属间化合物的原型 . 它具有非常丰富的化学性质和优异的性能,使其成为储氢研究的关键材料 .
先进燃料电池
由于其独特的性能,镧镍被用于先进燃料电池的开发 . 这些燃料电池可以通过与氧气或其他氧化剂的化学反应将燃料中的化学能转化为电能。
电池应用
镧镍及其衍生物是最早用于镍氢 (Ni-MH) 电池电化学应用的材料之一 . 这使其成为开发高性能电池的关键组成部分。
磁性
包括镧镍在内的 CaCu5 家族的磁性非常丰富 . 这使其成为磁性器件和技术研究开发中的一种宝贵材料。
气体储存
除了氢气之外,镧镍还可以用于储存其他气体 . 这使其成为气体储存领域的一种多功能材料。
热交换
镧镍可用于热交换应用 . 其独特的热性能使其适用于用于将热量从一种介质传递到另一种介质的设备。
压缩
镧镍也可用于压缩应用 . 其物理特性使其能够承受高压,使其在各种工业应用中都有用。
气体分离和纯化
最后,镧镍可用于气体分离和纯化过程 . 其独特的化学性质使其能够选择性地吸收某些气体,使其成为净化各种气体混合物的宝贵材料。
作用机制
Target of Action
The primary target of the compound “Lanthanum, compound with nickel (1:5)” is hydrogen . This compound, also known as Lanthanum pentanickel, is an intermetallic compound that can absorb hydrogen to form a hydride .
Mode of Action
“Lanthanum, compound with nickel (1:5)” interacts with its target, hydrogen, by absorbing it to form a hydride when the pressure is slightly high and the temperature is low . When the pressure decreases or the temperature increases, hydrogen can be released, allowing for repeated absorption and release of hydrogen .
Biochemical Pathways
The interaction of “Lanthanum, compound with nickel (1:5)” with hydrogen affects the hydrogen storage and release pathways . The formation of the hydride and its subsequent decomposition can influence the concentration of hydrogen in the system .
Pharmacokinetics
The pharmacokinetics of “Lanthanum, compound with nickel (1:5)” primarily involve its interaction with hydrogen in the environment. The compound’s ability to absorb and release hydrogen is influenced by environmental factors such as pressure and temperature . .
Result of Action
The molecular and cellular effects of the action of “Lanthanum, compound with nickel (1:5)” are primarily related to its role in hydrogen storage. By absorbing hydrogen to form a hydride and subsequently releasing it, this compound can effectively regulate the concentration of hydrogen in the system .
Action Environment
The action, efficacy, and stability of “Lanthanum, compound with nickel (1:5)” are significantly influenced by environmental factors. High pressure and low temperature favor the absorption of hydrogen to form a hydride, while a decrease in pressure or an increase in temperature facilitates the release of hydrogen . Therefore, the environmental conditions play a crucial role in the functioning of this compound.
未来方向
Lanthanum-Promoted Nickel-Based Catalysts have been used for the Dry Reforming of Methane at Low Temperatures . This reaction has very important environmental implications due to the utilization of CH4 and CO2, gases that contribute to the greenhouse effect . The dry reforming of methane is normally carried out over strong basic catalysts with noble metals .
生化分析
Biochemical Properties
Lanthanum, compound with nickel (1:5), plays a significant role in biochemical reactions, particularly as a catalyst in hydrogenation reactions . It interacts with various enzymes and proteins, facilitating the reduction of organic compounds. The compound’s ability to act as a catalyst is attributed to its unique electronic structure and surface properties, which enhance its reactivity with hydrogen and other substrates. Lanthanum, compound with nickel (1:5), also interacts with biomolecules such as coenzymes and cofactors, influencing their activity and stability in biochemical pathways.
Cellular Effects
The effects of lanthanum, compound with nickel (1:5), on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . The compound has been shown to affect the activity of key signaling molecules, leading to alterations in cellular responses to external stimuli. Additionally, lanthanum, compound with nickel (1:5), can impact gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing the production of specific proteins and enzymes. These changes in cellular metabolism can result in altered energy production, nutrient utilization, and overall cell health.
Molecular Mechanism
At the molecular level, lanthanum, compound with nickel (1:5), exerts its effects through various binding interactions with biomolecules . The compound can bind to active sites of enzymes, either inhibiting or activating their catalytic activity. This interaction can lead to changes in the enzyme’s conformation and function, ultimately affecting the biochemical pathways in which the enzyme is involved. Lanthanum, compound with nickel (1:5), also influences gene expression by binding to DNA or interacting with transcription factors, thereby modulating the transcriptional activity of specific genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of lanthanum, compound with nickel (1:5), can change over time due to its stability and degradation properties The compound is relatively stable under standard laboratory conditions, but it can degrade when exposed to high temperatures or reactive chemicals Long-term studies have shown that lanthanum, compound with nickel (1:5), can have sustained effects on cellular function, with some changes becoming more pronounced over extended periods of exposure
Dosage Effects in Animal Models
The effects of lanthanum, compound with nickel (1:5), vary with different dosages in animal models . At low doses, the compound can enhance certain biochemical processes without causing significant adverse effects. At higher doses, lanthanum, compound with nickel (1:5), can exhibit toxic effects, including damage to organs and tissues. Studies have shown that there are threshold effects, where the compound’s beneficial effects are observed up to a certain dosage, beyond which toxic effects become more prominent. Understanding these dosage effects is crucial for determining safe and effective levels of the compound for potential therapeutic applications.
Metabolic Pathways
Lanthanum, compound with nickel (1:5), is involved in various metabolic pathways, interacting with enzymes and cofactors to influence metabolic flux and metabolite levels The compound can act as a cofactor for certain enzymes, enhancing their catalytic activity and facilitating the conversion of substrates into products Additionally, lanthanum, compound with nickel (1:5), can affect the levels of key metabolites, thereby influencing the overall metabolic balance within cells
Transport and Distribution
Within cells and tissues, lanthanum, compound with nickel (1:5), is transported and distributed through specific transporters and binding proteins . The compound can bind to membrane transporters, facilitating its uptake into cells and its distribution to various cellular compartments. Once inside the cell, lanthanum, compound with nickel (1:5), can accumulate in specific organelles, where it exerts its biochemical effects. The transport and distribution of the compound are critical for understanding its cellular localization and its potential impact on cellular function.
Subcellular Localization
Lanthanum, compound with nickel (1:5), exhibits specific subcellular localization, which influences its activity and function The compound can be directed to particular cellular compartments through targeting signals or post-translational modifications For example, lanthanum, compound with nickel (1:5), may localize to the mitochondria, where it can influence energy production and metabolic processes Alternatively, the compound may be directed to the nucleus, where it can interact with DNA and transcription factors to modulate gene expression
属性
| { "Design of the Synthesis Pathway": "The synthesis of Lanthanum, compd. with nickel (1:5) can be achieved through a precipitation reaction between Lanthanum nitrate and Nickel chloride in an aqueous solution.", "Starting Materials": [ "Lanthanum nitrate", "Nickel chloride", "Distilled water" ], "Reaction": [ "Dissolve Lanthanum nitrate in distilled water to form a clear solution", "Dissolve Nickel chloride in distilled water to form a clear solution", "Slowly add the Nickel chloride solution to the Lanthanum nitrate solution while stirring continuously", "A white precipitate of Lanthanum, compd. with nickel (1:5) will form", "Filter the precipitate and wash it with distilled water to remove any impurities", "Dry the precipitate in an oven at 60°C for several hours until a constant weight is obtained" ] } | |
CAS 编号 |
12196-72-4 |
分子式 |
LaNi |
分子量 |
197.599 g/mol |
IUPAC 名称 |
lanthanum;nickel |
InChI |
InChI=1S/La.Ni |
InChI 键 |
DOARWPHSJVUWFT-UHFFFAOYSA-N |
SMILES |
[Ni].[Ni].[Ni].[Ni].[Ni].[La] |
规范 SMILES |
[Ni].[La] |
其他 CAS 编号 |
99775-00-5 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



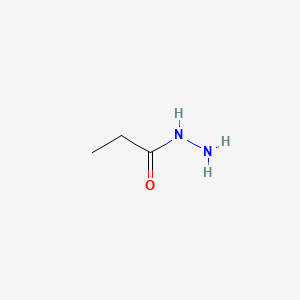
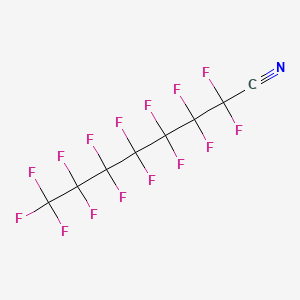
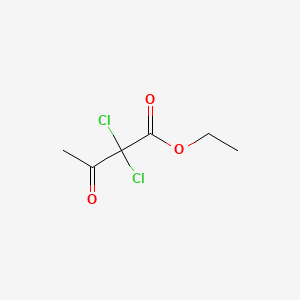
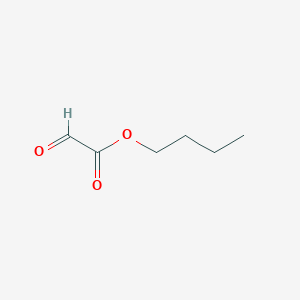
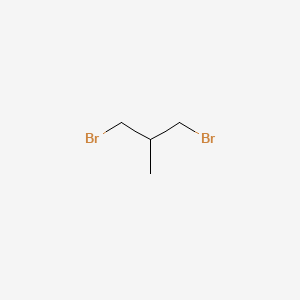
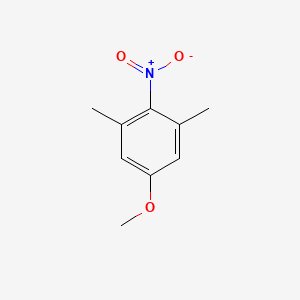
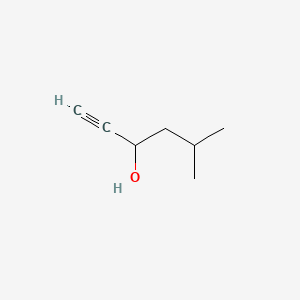
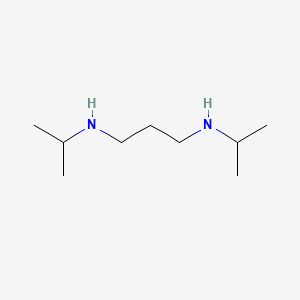
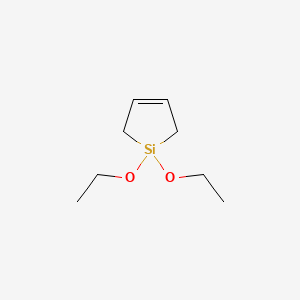
![2-Naphthalenecarboxamide, 3-hydroxy-4-[(2-methyl-4-nitrophenyl)azo]-N-(2-methylphenyl)-](/img/structure/B1585111.png)
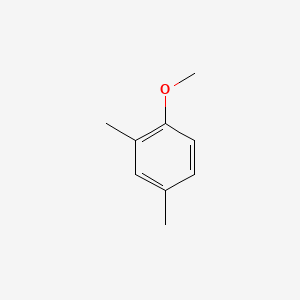
![1-Naphthalenemethanol, alpha,alpha-bis[4-(dimethylamino)phenyl]-4-(ethylamino)-](/img/structure/B1585116.png)

